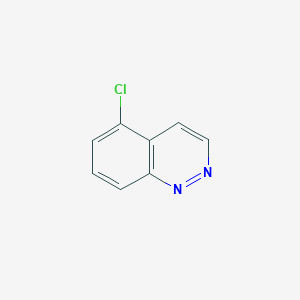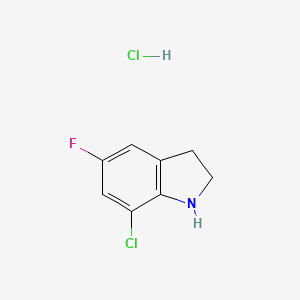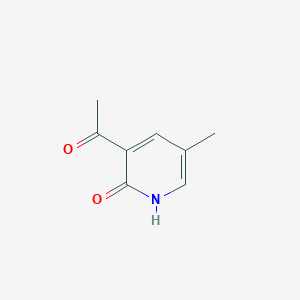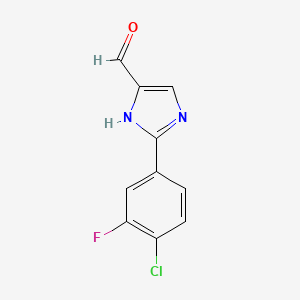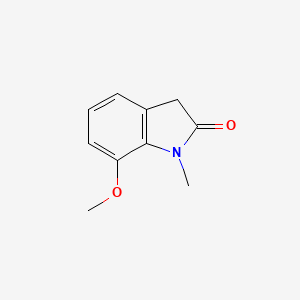
7-Methoxy-1-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 7-Methoxy-1-methylindolin-2-one typically involves the following steps:
Synthetic Routes: One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core. The methoxy and methyl groups are then introduced through subsequent reactions.
Reaction Conditions: The reactions are usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative in good yield.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-Methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-methylindolin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-methylindolin-2-one involves:
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-1-methylindolin-2-one can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, 1-methylindole, and 7-methoxyindole.
Eigenschaften
CAS-Nummer |
7699-23-2 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
7-methoxy-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-11-9(12)6-7-4-3-5-8(13-2)10(7)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
QDBHDDVJPQBXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
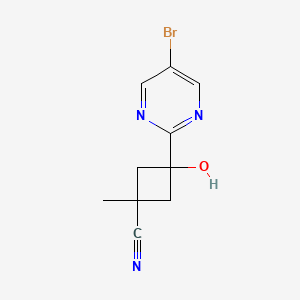
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)

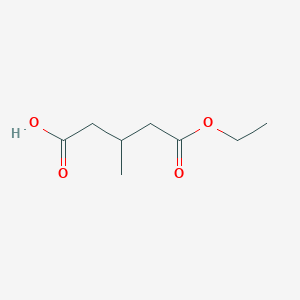

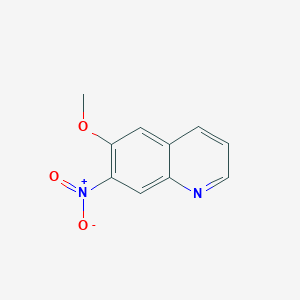
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
